
4-Bromo-1-(difluoromethyl)-2-nitrobenzene
Overview
Description
4-Bromo-1-(difluoromethyl)-2-nitrobenzene, also known as 4-BDFNB, is an organic compound with a wide range of applications in scientific research. It has been used in fields such as organic synthesis, drug discovery, and materials science. This compound is a versatile building block for a variety of organic molecules and its properties make it ideal for use in laboratory experiments.
Scientific Research Applications
Reactivity in Ionic Liquids
Research indicates that radical anions of related nitrobenzene compounds, such as 1-bromo-4-nitrobenzene, exhibit unique reactivity in ionic liquids. This reactivity involves a DISP type mechanism, leading to the formation of nitrobenzene radical anion and bromide ions, suggesting that ionic solvents could promote the reactivity of similar compounds, possibly including 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, by stabilizing charged products (Ernst et al., 2013).
Solar Cell Efficiency Improvement
The introduction of related compounds into polymer solar cell active layers, such as 1-Bromo-4-Nitrobenzene, has been shown to significantly improve device performance. This improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, suggesting potential applications for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in enhancing polymer solar cell efficiency (Fu et al., 2015).
Formation of Arylzinc Compounds
The electrochemical reduction of compounds like 1-bromo-4-nitrobenzene at zinc electrodes in ionic liquids has been explored as a route for forming arylzinc products. This reduction occurs via an EC mechanism, suggesting similar processes could be applicable for the synthesis of arylzinc compounds from 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, providing a method for creating functionalized organic compounds (Ernst et al., 2014).
Electrosynthetic Routes
Electrochemical reductions of related nitrobenzene compounds have been studied for the synthesis of vinylbenzenes and indoles, highlighting the potential for electrosynthetic routes to access a variety of functionalized products. These studies suggest the possibility of utilizing electrochemical methods to derive valuable chemicals from 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (Du & Peters, 2010).
Palladium-Mediated Cross-Coupling
The Palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene derivatives has been demonstrated as an effective method for synthesizing quinolines, quinolones, and other heterocyclic compounds. This strategy may offer a versatile route for the functionalization of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, enabling the synthesis of complex organic molecules (Banwell et al., 2004).
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFQJRYDDBGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethyl)-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)

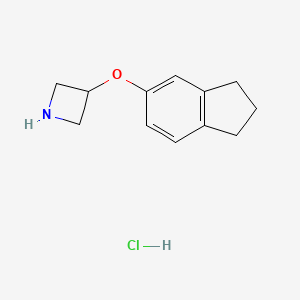
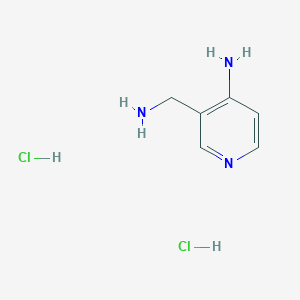
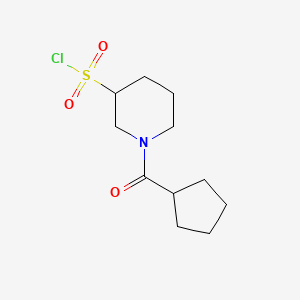
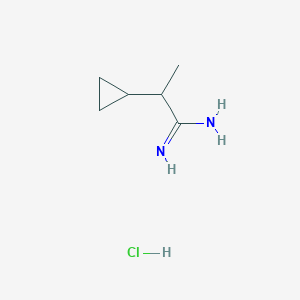
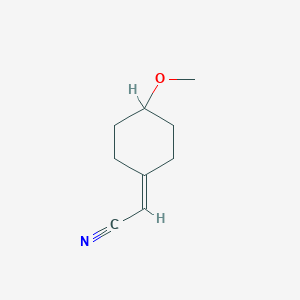
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
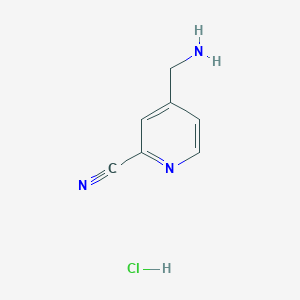
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
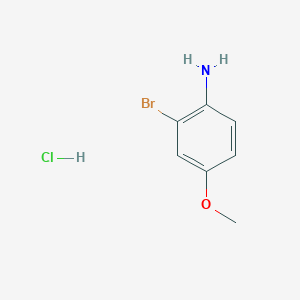
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)